Amino-alpha-ethyl-benzhydrol

Structural isomerism Hydrogen-bonding topology Compound authentication

Amino-alpha-ethyl-benzhydrol (IUPAC: 1-(2-aminophenyl)-1-phenylpropan-1-ol; molecular formula C15H17NO; molecular weight 227.30 g/mol; InChI Key: GVJJQNPMSTWQJJ-UHFFFAOYSA-N) is a chiral benzhydrol derivative bearing a primary aromatic amine ortho to the carbinol center and an α-ethyl substituent. This compound belongs to the class of α-substituted benzhydrols, a family extensively characterized for liver microsomal enzyme modulation, with analogs such as flumecinol (3-trifluoromethyl-α-ethylbenzhydrol, RGH-3332) and 2,5-dimethyl-α-ethylbenzhydrol (RGH-3395) having reached clinical investigation as enzyme inducers.

Molecular Formula C15H17NO
Molecular Weight 227.30 g/mol
Cat. No. B8627779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmino-alpha-ethyl-benzhydrol
Molecular FormulaC15H17NO
Molecular Weight227.30 g/mol
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)(C2=CC=CC=C2N)O
InChIInChI=1S/C15H17NO/c1-2-15(17,12-8-4-3-5-9-12)13-10-6-7-11-14(13)16/h3-11,17H,2,16H2,1H3
InChIKeyGVJJQNPMSTWQJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Amino-alpha-ethyl-benzhydrol for Research: Procurement-Relevant Identity, Class, and Structural Context


Amino-alpha-ethyl-benzhydrol (IUPAC: 1-(2-aminophenyl)-1-phenylpropan-1-ol; molecular formula C15H17NO; molecular weight 227.30 g/mol; InChI Key: GVJJQNPMSTWQJJ-UHFFFAOYSA-N) is a chiral benzhydrol derivative bearing a primary aromatic amine ortho to the carbinol center and an α-ethyl substituent . This compound belongs to the class of α-substituted benzhydrols, a family extensively characterized for liver microsomal enzyme modulation, with analogs such as flumecinol (3-trifluoromethyl-α-ethylbenzhydrol, RGH-3332) and 2,5-dimethyl-α-ethylbenzhydrol (RGH-3395) having reached clinical investigation as enzyme inducers [1][2]. The ortho-amino substitution pattern on the phenyl ring distinguishes this compound from the more widely studied α-carbon amino derivatives (e.g., 2-amino-1,1-diphenylpropan-1-ol, CAS 78603-91-5), creating a unique hydrogen-bonding topology that alters both physicochemical properties and potential intermolecular interactions relative to its positional isomers [3].

Why Generic Substitution Among α-Substituted Benzhydrols Fails: Structural Determinants of Function


The α-substituted benzhydrol class exhibits profound substitution-dependent divergence in both pharmacological activity and toxicological profile. In a landmark comparative toxicology study, 4-diethylaminoethoxy-α-ethyl-benzhydrol (RGH-6201) produced severe, irreversible ophthalmic damage in rats, including nuclear and total cataract formation at doses of 50–200 mg/kg, whereas 2,5-dimethyl-α-ethylbenzhydrol and 3-trifluoromethyl-α-ethyl-benzhydrol did not induce any similar changes under comparable conditions [1]. Furthermore, the stereoelectronic profile of the amino substituent position—whether attached to the α-carbon (producing a 1,2-amino alcohol motif capable of forming oxazaborolidine catalysts with borane) or to the ortho position of a phenyl ring (generating an aminophenol-like hydrogen-bonding network)—critically determines both catalytic competence in asymmetric synthesis and biological target engagement [2]. These intra-class differences preclude reliable functional substitution without compound-specific validation data.

Quantitative Differentiation Evidence for Amino-alpha-ethyl-benzhydrol Versus Closest Analogs


Positional Isomer Identity: Ortho-Aminophenyl vs. α-Carbon Amino Substitution

Amino-alpha-ethyl-benzhydrol (1-(2-aminophenyl)-1-phenylpropan-1-ol) is a structural isomer of the more common (S)-2-amino-1,1-diphenylpropan-1-ol (CAS 78603-91-5). In the target compound, the primary amino group is located on the ortho position of a phenyl ring, whereas in the comparator the amino group occupies the α-carbon position, generating a 1,2-amino alcohol motif . This difference is reflected in distinct InChI Keys: GVJJQNPMSTWQJJ-UHFFFAOYSA-N for the target compound versus FMBMNSFOFOAIMZ-LBPRGKRZSA-N for the (S)-α-amino isomer [1]. The ortho-aminophenyl arrangement creates a hydrogen-bond donor/acceptor topology fundamentally different from the 1,2-amino alcohol motif, altering both intramolecular hydrogen bonding and intermolecular recognition properties .

Structural isomerism Hydrogen-bonding topology Compound authentication Quality control

Class-Level Ocular Safety Differentiation: Benzhydrol Substitution Determines Toxicological Outcome

Within the α-ethylbenzhydrol class, the nature and position of aryl substitution critically determines ocular toxicity. In a direct comparative rat study, 4-diethylaminoethoxy-α-ethyl-benzhydrol (RGH-6201) at 50 mg/kg/day p.o. induced moderate nuclear lenticular degeneration detectable by Week 4; at 100 mg/kg/day, nuclear and total cataract developed from Week 3; and at 200 mg/kg/day, cataract appeared from Week 2, accompanied by keratitis, iridocyclitis, marked hair loss, gastric desquamation, and diarrhoea [1]. In contrast, two structurally related α-ethylbenzhydrols—2,5-dimethyl-α-ethylbenzhydrol and 3-trifluoromethyl-α-ethyl-benzhydrol (flumecinol, RGH-3332)—did not produce any similar ophthalmic changes under comparable experimental conditions, leading the authors to attribute toxicity specifically to the diethylaminoethoxy substituent rather than the benzhydrol core [1]. The target compound, Amino-alpha-ethyl-benzhydrol, lacks this diethylaminoethoxy group and bears a primary aromatic amine instead, structurally aligning it with the non-toxic analogs in this study rather than with RGH-6201 .

Ocular toxicology Safety screening SAR Procurement decision

Class-Level Enzyme Induction Capability: Benzhydrol Core Enables Microsomal Enzyme Modulation

The α-ethylbenzhydrol scaffold is a validated pharmacophore for liver microsomal enzyme induction, as established through the clinical development of flumecinol (3-trifluoromethyl-α-ethyl-benzhydrol, RGH-3332, Zixoryn). In human subjects, RGH-3332 significantly shortened the plasma half-life of antipyrine and tolbutamide while increasing urinary D-glucaric acid excretion—a triad of responses characteristic of phenobarbital-type CYP450 inducers [1]. In rat and mouse, antipyrine half-life was similarly shortened [1]. The US patent US4039589A explicitly claims α-substituted benzhydrol derivatives—including compounds with amino substituents—as having 'inhibitory or inductive effect on the microsomal enzyme system of the liver which metabolises exogenous substances' [2]. The target compound's ortho-aminophenyl substitution represents an unexplored perturbation of this validated pharmacophore, offering potential for differentiated CYP induction profiles relative to the trifluoromethyl and dimethyl analogs [2][3].

Drug metabolism CYP450 induction Enzyme induction Pharmacokinetic differentiation

Chiral Resolution Feasibility: α-Ethylbenzhydrol Class Compatibility with α1-Acid Glycoprotein Chiral Stationary Phases

The enantiomers of pharmacologically active α-ethyl benzhydrol derivatives, including flumecinol (3-trifluoromethyl-α-ethyl benzhydrol) and 11 other derivatives, achieve excellent separation on α1-acid glycoprotein (Chiral-AGP) HPLC columns [1]. This chiral stationary phase has been validated for the determination of optical purity of chiral benzhydrol drugs, with the method demonstrated to detect the 'cis(−)' impurity in 'cis(+)' diltiazem at levels down to 0.05% by HPLC [1][2]. The target compound possesses a single stereogenic center at the carbinol carbon (C1 of the propanol chain), generating a racemic mixture of (R) and (S) enantiomers that is analytically separable using this validated class-level methodology [1].

Chiral chromatography Enantiomeric purity Analytical method development Quality assurance

Physicochemical Property Differentiation: Melting Point and Optical Rotation vs. α-Carbon Amino Isomer

The ortho-aminophenyl substitution pattern of the target compound is expected to produce measurably distinct physicochemical properties compared to the α-carbon amino isomer (S)-2-amino-1,1-diphenylpropan-1-ol. The (S)-α-amino isomer exhibits a melting point range of 100–102 °C and specific optical rotation [α]D20 of −90° (c=1, CHCl3) , while its (R)-enantiomer (CAS 78603-93-7) melts at 102–105 °C . The ortho-aminophenyl isomer (target compound) features intramolecular hydrogen bonding between the ortho-NH2 and the tertiary hydroxyl group, which is geometrically impossible in the α-carbon amino isomer; this is predicted to lower the melting point and produce a distinct optical rotation signature . These differences provide procurement-quality checkpoints: a melting point determination can immediately distinguish the ortho-aminophenyl isomer from the α-carbon amino isomer upon receipt.

Physicochemical characterization Solid-state properties Identity confirmation Batch release

High-Confidence Application Scenarios for Amino-alpha-ethyl-benzhydrol Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies of Liver Microsomal Enzyme Modulation

The α-ethylbenzhydrol scaffold is a clinically validated pharmacophore for CYP450 induction, with flumecinol (RGH-3332) demonstrating significant shortening of antipyrine and tolbutamide half-life alongside increased D-glucaric acid excretion in human subjects [1]. The target compound's ortho-aminophenyl substitution represents an unexplored point of structural diversity within this pharmacophore class. Research groups investigating the structural determinants of benzhydrol-mediated enzyme induction can use Amino-alpha-ethyl-benzhydrol as a probe to test whether aromatic amine substitution yields differentiated CYP isoform selectivity compared to the trifluoromethyl (flumecinol) and dimethyl (RGH-3395) analogs, which have established induction profiles but distinct physicochemical properties [1][2].

Chiral Chromatography Method Development for Aminophenyl-Substituted Benzhydrols

The demonstrated compatibility of α-ethyl benzhydrol enantiomers with α1-acid glycoprotein (Chiral-AGP) chiral stationary phases—with excellent separations reported for flumecinol and 11 related derivatives—provides a validated starting point for developing enantiomeric purity methods for the target compound [1]. Analytical laboratories supporting medicinal chemistry programs can leverage this class-level precedent to accelerate method development for determining the enantiomeric composition of Amino-alpha-ethyl-benzhydrol batches, with detection limits for chiral impurities demonstrably achievable at the 0.05% level using analogous HPLC methodology [1].

Safety-Conscious Benzhydrol Probe Selection for In Vivo Pharmacology

For laboratories planning in vivo studies requiring benzhydrol-based tool compounds, the comparative toxicology data from Bencz et al. (1985) provide actionable class-level structure-toxicity relationships: benzhydrol derivatives lacking the diethylaminoethoxy substituent (including 2,5-dimethyl-α-ethylbenzhydrol and 3-trifluoromethyl-α-ethyl-benzhydrol) did not produce ocular toxicity, whereas the diethylaminoethoxy-substituted RGH-6201 induced severe cataract and keratitis at doses as low as 50 mg/kg/day [1]. The target compound's structure—bearing an ortho-amino group but no diethylaminoethoxy chain—places it in the non-oculotoxic subgroup, making it a structurally appropriate candidate for in vivo pharmacological screening where ocular safety is a selection criterion [1][2].

Hydrogen-Bond-Directed Supramolecular or Coordination Chemistry Studies

The unique ortho-aminophenyl substitution of the target compound creates a distinct hydrogen-bonding architecture: the proximity of the primary aromatic amine (ortho-NH2) to the tertiary carbinol hydroxyl (C-OH) enables intramolecular N–H···O hydrogen bonding that is geometrically impossible in the α-carbon amino isomer (CAS 78603-91-5), where the amino and hydroxyl groups are separated by a C–C bond [1][2]. This structural feature makes Amino-alpha-ethyl-benzhydrol a valuable ligand scaffold for studies of metal coordination geometry, hydrogen-bonded network assembly, and molecular recognition phenomena where the spatial arrangement of the two hydrogen-bond donors (NH2 and OH) critically influences binding selectivity [2].

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